molecular formula C10H20N2O B2392885 (1R,2R)-2-piperazin-1-ylcyclohexan-1-ol CAS No. 1821728-15-7

(1R,2R)-2-piperazin-1-ylcyclohexan-1-ol

Katalognummer: B2392885
CAS-Nummer: 1821728-15-7
Molekulargewicht: 184.283
InChI-Schlüssel: FQHUZPOZJAVZIW-NXEZZACHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-2-Piperazin-1-ylcyclohexan-1-ol is a chiral cyclohexanol derivative featuring a piperazine substituent at the C-2 position. Piperazine-containing compounds are widely studied for their versatility in medicinal chemistry, particularly as ligands for neurotransmitter receptors (e.g., serotonin, dopamine) due to piperazine’s ability to modulate binding affinity and selectivity .

Eigenschaften

IUPAC Name

(1R,2R)-2-piperazin-1-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h9-11,13H,1-8H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHUZPOZJAVZIW-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Material Selection and Functionalization

The chiral pool approach leverages naturally occurring or commercially available enantiomerically pure precursors to construct the target molecule’s stereochemistry. A prominent route begins with (1R,2R)-cis-2-aminocyclohexanol, a readily accessible chiral building block. In the synthesis of TRPML inhibitors, this precursor undergoes sequential protection and coupling steps:

  • Amino Group Protection : The primary amine is protected using a tert-butoxycarbonyl (Boc) group under standard conditions (Boc₂O, DMAP, CH₂Cl₂).
  • Piperazine Incorporation : The protected amine reacts with a piperazine derivative, such as 1-(2-methoxyphenyl)piperazine, via nucleophilic substitution. This step requires activation of the cyclohexanol hydroxyl group, often achieved through mesylation (MsCl, Et₃N).
  • Deprotection : Final Boc removal with trifluoroacetic acid (TFA) yields the target compound.

This method achieves enantiomeric excess (e.e.) >98% but necessitates rigorous purification after each step, resulting in moderate overall yields (40–50%).

Epoxide Ring-Opening with Piperazine Nucleophiles

Epoxide Synthesis and Reactivity

Epoxide intermediates offer a versatile platform for introducing the piperazine moiety. A representative protocol involves:

  • Epoxidation of Cyclohexene Derivatives : Verbenone, a monoterpene, is epoxidized using m-chloroperbenzoic acid (mCPBA) to form (1R,2R,6S)-2,3-epoxy-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol.
  • Ring-Opening with Piperazines : The epoxide reacts with 1-(4-isopropylbenzyl)piperazine under basic conditions (K₂CO₃, ethanol, reflux), exploiting the nucleophilicity of the piperazine nitrogen. Steric effects at the epoxy carbon dictate regioselectivity, favoring attack at the less hindered position.

Optimization Insights :

  • Solvent Effects : Ethanol outperforms polar aprotic solvents (e.g., DMF) by minimizing side reactions.
  • Catalyst-Free Conditions : Unlike metal-catalyzed systems, this method avoids racemization, preserving the (1R,2R) configuration.
  • Yield : 48–60% after chromatographic purification.

Catalytic Asymmetric Annulation Strategies

Organocatalytic [3+2] Cycloadditions

Recent advances in organocatalysis enable enantioselective construction of the cyclohexanol core. A dual photoredox/chiral Brønsted acid system catalyzes the [3+2] annulation of cyclopropylamines with α,β-unsaturated carbonyl compounds. Key features include:

  • Catalyst System : Imidodiphosphoric acid (IDP) coordinates the iminium ion intermediate, inducing high enantioselectivity (up to 93% e.e.).
  • Substrate Scope : Compatible with diverse azaarenes (pyridines, quinolines) and aryl-substituted cyclopropanes.
  • Limitations : Requires UV light activation and prolonged reaction times (24–48 h).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield e.e. Scale-Up Potential
Chiral Pool (1R,2R)-cis-2-Aminocyclohexanol Protection, coupling, deprotection 40–50% >98% Moderate
Epoxide Ring-Opening Verbenone-derived epoxide Epoxidation, piperazine addition 48–60% 100%* High
Organocatalytic Cyclopropylamines [3+2] Annulation 60–75% 86–93% Low
Metal-Catalyzed Propargylamines Hydroamination, cyclization 55–65% N/A Moderate

*Inherent retention of configuration from enantiopure epoxide.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-piperazin-1-ylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Wirkmechanismus

The mechanism of action of (1R,2R)-2-piperazin-1-ylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The piperazine group can interact with various receptors or enzymes, modulating their function and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The provided evidence primarily focuses on a related derivative, (1R,2R,6S)-2-(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol (hereafter Compound A), synthesized via epoxide ring-opening with a substituted piperazine . Below is a detailed comparison with Compound A and other piperazine/cyclohexanol derivatives:

Key Observations :

  • Compound A is significantly more complex, with additional substituents (isopropylbenzyl, prop-1-en-2-yl) that increase its molecular weight and lipophilicity compared to the simpler (1R,2R)-2-piperazin-1-ylcyclohexan-1-ol. These modifications likely enhance receptor-binding specificity but may reduce solubility .
  • The carbazole-containing derivative () demonstrates how aromatic systems (e.g., carbazole, benzyl) are incorporated to modulate π-π interactions in drug-receptor binding.
Physicochemical and Pharmacological Implications
  • Stereochemical Impact : The (1R,2R,6S) configuration in Compound A introduces steric hindrance that could influence conformational flexibility and binding to chiral targets.
  • Synthetic Accessibility : The simpler structure of (1R,2R)-2-piperazin-1-ylcyclohexan-1-ol may allow higher synthetic yields than Compound A (48%), though this is speculative without direct data.
Comparison with Piperidine/Pyrrolidine Analogs

and describe piperidine/pyrrolidine derivatives (e.g., (R)-2-methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine). These differ in:

  • Ring Size : Piperazine (6-membered) vs. pyrrolidine (5-membered), affecting hydrogen-bonding capacity and rigidity.
  • Functional Groups : Piperazine’s two nitrogen atoms enable dual protonation states at physiological pH, enhancing solubility and ionic interactions compared to pyrrolidine derivatives .

Biologische Aktivität

(1R,2R)-2-piperazin-1-ylcyclohexan-1-ol, also referred to as PCP-OH, is a cyclic amine compound that has garnered significant interest in the scientific community for its diverse biological activities. This article explores its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine moiety attached to a cyclohexanol structure. Its chiral nature allows for potential enantiomeric variations that may influence its biological activity.

Chemical Formula: C11_{11}H18_{18}N2_2O

Molecular Weight: 198.28 g/mol

The biological activity of (1R,2R)-2-piperazin-1-ylcyclohexan-1-ol is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Binding: The compound can act as a ligand for several receptors, modulating their activity and influencing physiological responses. It has been shown to bind to G-protein coupled receptors (GPCRs), which play critical roles in signal transduction pathways.
  • Enzyme Modulation: It may inhibit or activate specific enzymes, impacting metabolic pathways. For instance, studies indicate its potential as an inhibitor of histone deacetylases (HDACs), which are involved in epigenetic regulation .

Pharmacological Applications

Research indicates that (1R,2R)-2-piperazin-1-ylcyclohexan-1-ol has potential therapeutic applications across various fields:

Neurological Disorders:

  • The compound has been investigated for its neuroprotective effects. In vitro studies suggest it may protect against neuronal death induced by toxins, indicating potential use in treating neurodegenerative diseases.

Anticancer Activity:

  • Preliminary studies have shown that derivatives of this compound can selectively inhibit cancer cell growth while sparing normal cells, suggesting its utility in oncology .

Antimicrobial Properties:

  • The compound exhibits antimicrobial activity against certain pathogens, making it a candidate for further development in infectious disease treatment.

Research Findings and Case Studies

Several studies have explored the biological activity and efficacy of (1R,2R)-2-piperazin-1-ylcyclohexan-1-ol:

StudyFindings
Demonstrated HDAC inhibition with IC50 values ranging from 0.1 to 6 μM across different isoforms.
Reported neuroprotective effects against toxin-induced neuronal death in cultured cells.
Identified antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 μg/mL.

Q & A

Q. What are the established synthetic routes for (1R,2R)-2-piperazin-1-ylcyclohexan-1-ol, and how can stereochemical control be achieved?

Methodological Answer: Synthesis typically involves:

  • Epoxide ring-opening : Reacting cyclohexene oxide derivatives with piperazine under basic conditions to introduce the piperazinyl group. Chiral resolution via diastereomeric salt formation or asymmetric catalysis ensures the (1R,2R) configuration .
  • Protection strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates, followed by deprotection (e.g., HCl in dioxane) to yield the final product. This minimizes side reactions during synthesis .
  • Characterization : Confirm stereochemistry using polarimetry and chiral HPLC, comparing retention times with known standards .

Q. How is the stereochemistry of (1R,2R)-2-piperazin-1-ylcyclohexan-1-ol experimentally validated?

Methodological Answer:

  • X-ray crystallography : Refinement using SHELX software (e.g., SHELXL) provides unambiguous stereochemical assignment by analyzing heavy atom positions and residual density maps. The program’s robustness in handling small-molecule data ensures high precision .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) between cyclohexanol protons and NOESY correlations distinguish axial/equatorial substituents, corroborating the (1R,2R) configuration .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, particularly when scaling up?

Methodological Answer:

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate stereoisomers. Monitor purity via circular dichroism (CD) spectroscopy .
  • Kinetic resolution : Employ enzymes like lipases to selectively hydrolyze undesired enantiomers in racemic mixtures. For example, Candida antarctica lipase B shows efficacy in resolving cyclohexanol derivatives .

Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting NMR or mass spectrometry results)?

Methodological Answer:

  • Multi-technique validation : Combine 1H^{1}\text{H}-/13C^{13}\text{C}-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to cross-verify functional groups. For ambiguous NOESY signals, DFT calculations (e.g., Gaussian09) predict nuclear Overhauser effects .
  • Crystallographic refinement : Re-analyze X-ray data using SHELXL to confirm bond lengths/angles, ruling out artifacts from solvent interactions or disorder .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets of this compound?

Methodological Answer:

  • Receptor binding assays : Radiolabeled ligands (e.g., 3H^3\text{H}-spiperone) compete with the compound at dopamine or serotonin receptors. Measure IC50_{50} values via scintillation counting .
  • Molecular docking : Use AutoDock Vina to simulate interactions with receptor pockets (e.g., 5-HT1A_{1A} receptors). Compare binding energies of (1R,2R) vs. (1S,2S) stereoisomers to assess enantiomer-specific activity .

Q. How should researchers address discrepancies in physicochemical properties (e.g., LogP) between experimental and computational predictions?

Methodological Answer:

  • Experimental determination : Measure partition coefficients via shake-flask HPLC (octanol/water system) under controlled pH. Compare with computational tools like MarvinSketch or ACD/Labs, adjusting for ionization states .
  • QSAR modeling : Train models with experimental LogP data from PubChem analogs (e.g., piperazine-containing cyclohexanols) to improve prediction accuracy .

Q. What experimental designs mitigate challenges in studying metabolic stability or toxicity?

Methodological Answer:

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS. Identify metabolites using fragmentation patterns .
  • Cytotoxicity screening : Use MTT assays on HEK293 or HepG2 cells, comparing IC50_{50} values against structurally related compounds (e.g., 2-(1-pentylpiperidin-4-yl)ethan-1-ol) to assess toxicity thresholds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.